molecular formula C10H10FIO2 B2584547 Ethyl 3-fluoro-6-iodo-2-methylbenzoate CAS No. 1417190-32-9

Ethyl 3-fluoro-6-iodo-2-methylbenzoate

Cat. No.: B2584547
CAS No.: 1417190-32-9
M. Wt: 308.091
InChI Key: CKYMMECDQSWSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-fluoro-6-iodo-2-methylbenzoate: is an organic compound with the molecular formula C₁₀H₁₀FIO₂ and a molecular weight of 308.09 g/mol . This compound is characterized by the presence of a fluoro group at the 3-position, an iodo group at the 6-position, and a methyl group at the 2-position on the benzoate ring, with an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-fluoro-6-iodo-2-methylbenzoate typically involves the esterification of 3-fluoro-6-iodo-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-fluoro-6-iodo-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used, such as amines or thiols.

    Reduction: Ethyl 3-fluoro-6-iodo-2-methylbenzyl alcohol.

    Oxidation: 3-fluoro-6-iodo-2-methylbenzoic acid.

Scientific Research Applications

Ethyl 3-fluoro-6-iodo-2-methylbenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-6-iodo-2-methylbenzoate involves its interaction with specific molecular targets. The fluoro and iodo groups can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

  • Ethyl 3-fluoro-2-methylbenzoate
  • Ethyl 6-iodo-2-methylbenzoate
  • Ethyl 3-fluoro-6-chloro-2-methylbenzoate

Uniqueness: Ethyl 3-fluoro-6-iodo-2-methylbenzoate is unique due to the presence of both fluoro and iodo substituents on the benzoate ring. This combination of halogens imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

ethyl 3-fluoro-6-iodo-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FIO2/c1-3-14-10(13)9-6(2)7(11)4-5-8(9)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYMMECDQSWSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.